molecular formula C11H7BrO2 B175357 2-Bromonaphthalene-1-carboxylic acid CAS No. 17542-05-1

2-Bromonaphthalene-1-carboxylic acid

Cat. No. B175357
CAS RN: 17542-05-1
M. Wt: 251.08 g/mol
InChI Key: VWVUFWQRRWSXAE-UHFFFAOYSA-N
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Description

“2-Bromonaphthalene-1-carboxylic acid” is a carboxylic acid with the CAS Number: 17542-05-1 . It has a molecular weight of 251.08 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for “2-Bromonaphthalene-1-carboxylic acid” is 2-bromo-1-naphthoic acid . The InChI code for this compound is 1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H, (H,13,14) .


Chemical Reactions Analysis

“2-Bromonaphthalene-1-carboxylic acid” is converted to 2-bromo-1,2-diphenylethane by the action of deuterium . This reaction was rationalized by invoking an intramolecular nucleophilic substitution .


Physical And Chemical Properties Analysis

“2-Bromonaphthalene-1-carboxylic acid” is a powder at room temperature . It has a melting point of 136-139 degrees Celsius .

Scientific Research Applications

DNA-Binding Fluorophore Synthesis

2-Bromonaphthalene derivatives are employed in synthesizing DANPY (Dialkylaminonaphthylpyridinium), a DNA-binding fluorophore. These compounds are useful for staining cellular targets due to their biocompatible nature. The derivatives include tricyclic 2-amino-6-bromonaphthalenes synthesized through the Bucherer Reaction, demonstrating their versatility in applications like membrane staining and DNA-based biophotonics (Kingsbury et al., 2019).

Electrophilic Cyclizations

2-Bromonaphthalenes can be formed through electrophilic cyclizations of diaryl-2,3-allenyl ethers. This process produces highly functionalized 2-bromonaphthalenes, which are influenced by the electronic effects on the aryl group. This method demonstrates the chemical versatility and reactivity of 2-bromonaphthalene derivatives in synthetic organic chemistry (Wang et al., 2014).

Colorimetric Sensor for Cysteine Detection

2-Bromonaphthalene-1,4-dione serves as a colorimetric sensor for detecting Cysteine. Its high selectivity and sensitivity make it an efficient tool for Cysteine detection in various solutions, including bovine serum albumin. This application highlights its potential in biochemical sensing and diagnostics (Shang et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, 2-bromonaphthalene derivatives are used in the study of carboxylic acid–pyridine supramolecular heterocatamers. These derivatives form part of binary co-crystals that exhibit stable “two-component supermolecules.” Such studies are crucial for understanding molecular interactions and crystal engineering (Sudhakar et al., 2008).

Enantioselective Sensing of Chiral Carboxylic Acids

A derivative of 1,8-diacridylnaphthalene, which includes 2-bromonaphthalene, is used for the enantioselective sensing of a wide variety of chiral carboxylic acids. This application is significant in chiral analysis and enantiomeric excess determination in various fields including pharmaceuticals (Mei & Wolf, 2004).

Safety and Hazards

The safety information for “2-Bromonaphthalene-1-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

2-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVUFWQRRWSXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594239
Record name 2-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromonaphthalene-1-carboxylic acid

CAS RN

17542-05-1
Record name 2-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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